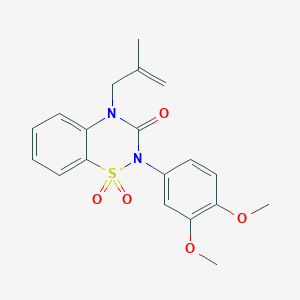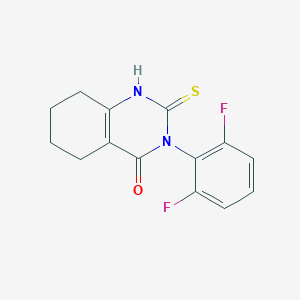![molecular formula C13H12ClNO3 B6455693 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 2549038-67-5](/img/structure/B6455693.png)
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione, also known as 3-CMC, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-CMC is a cyclobutene-based compound that is composed of a phenyl ring and an ethoxy group. The compound has been found to possess a variety of interesting properties, including the ability to form strong hydrogen bonds, as well as a wide range of physical and chemical properties.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione: (let’s call it Compound A for brevity) finds application in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. Here’s why Compound A is relevant:
- Applications : Researchers use Compound A in the synthesis of complex organic molecules, pharmaceuticals, and materials. Its stability and environmental friendliness contribute to its popularity .
Cycloalkane Nomenclature
Compound A belongs to the cyclobutane family. Its systematic name is 3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one . The numbering of carbon atoms follows IUPAC rules, considering alphabetical order for substituents .
Benzylic Position Reactivity
The benzylic position in Compound A is interesting. It reacts via SN1 or SN2 pathways, depending on the degree of substitution. Primary benzylic halides favor SN2, while secondary and tertiary ones tend to proceed via SN1, involving resonance-stabilized carbocations .
Photophysical Properties
Compound A’s electronic transitions and photophysical behavior are of interest. Investigating its absorption and emission spectra can lead to applications in optoelectronic devices.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Chemistry LibreTexts: Naming Cycloalkanes Khan Academy: Reactions at the benzylic position
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methylamino]-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-18-13-10(11(16)12(13)17)15-7-8-4-3-5-9(14)6-8/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCVHDXKSOZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455619.png)
![2-tert-butyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455631.png)


![2-(3-methoxyphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455654.png)
![2-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455661.png)
![2-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455664.png)
![ethyl 2-({[(1-benzyl-5-oxopyrrolidin-3-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B6455667.png)
![5-[(3,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455672.png)
![5-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455680.png)
![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455686.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455690.png)
![2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455694.png)